3-(吡咯烷-1-基甲基)苯甲腈

描述

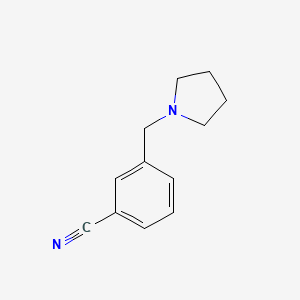

3-(Pyrrolidin-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety via a methylene bridge. It is primarily used in research settings, particularly in the field of proteomics .

科学研究应用

3-(Pyrrolidin-1-ylmethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

Industry: It is used in the development of new materials and chemical processes.

作用机制

Target of Action

The compound contains a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzonitrile typically involves the reaction of 3-chloromethylbenzonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for 3-(Pyrrolidin-1-ylmethyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

化学反应分析

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines.

相似化合物的比较

Similar Compounds

- 3-(Morpholin-4-ylmethyl)benzonitrile

- 3-(Piperidin-1-ylmethyl)benzonitrile

- 3-(Azepan-1-ylmethyl)benzonitrile

Uniqueness

3-(Pyrrolidin-1-ylmethyl)benzonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different nitrogen-containing rings, such as morpholine or piperidine. The unique structure of 3-(Pyrrolidin-1-ylmethyl)benzonitrile allows for specific interactions with molecular targets, which can lead to different biological activities and applications .

生物活性

3-(Pyrrolidin-1-ylmethyl)benzonitrile is an organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a pyrrolidine ring, allows it to interact with various biological targets, making it a subject of interest in drug development and pharmacology.

- Molecular Formula : C₁₂H₁₄N₂

- Molecular Weight : 186.25 g/mol

- IUPAC Name : 3-(pyrrolidin-1-ylmethyl)benzonitrile

The compound can be synthesized through nucleophilic substitution involving 3-chloromethylbenzonitrile and pyrrolidine under basic conditions, typically using solvents like dichloromethane or toluene.

The biological activity of 3-(Pyrrolidin-1-ylmethyl)benzonitrile is largely attributed to its ability to bind to specific protein targets. The pyrrolidine ring enhances the compound's three-dimensional structure, allowing for better interaction with biomolecules. This property is crucial for its potential therapeutic applications, particularly in targeting receptors involved in various diseases.

Antibacterial Activity

Research has indicated that compounds similar to 3-(Pyrrolidin-1-ylmethyl)benzonitrile exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing pyrrolidine rings have shown effectiveness against pathogens like Pseudomonas aeruginosa and other resistant strains .

Anticancer Potential

Studies have explored the potential of pyrrolidine derivatives in cancer therapy. For example, compounds that utilize the pyrrolidine structure have demonstrated cytotoxic effects and apoptosis induction in cancer cell lines, suggesting a pathway for developing new anticancer agents .

Cholinesterase Inhibition

The compound's structural features also suggest potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by similar compounds has been documented, highlighting their role in enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 3-(Morpholin-4-ylmethyl)benzonitrile | Antibacterial and anticancer | Morpholine ring provides different sterics |

| 3-(Piperidin-1-ylmethyl)benzonitrile | Anticancer and cholinesterase inhibition | Piperidine ring enhances binding properties |

| 3-(Azepan-1-ylmethyl)benzonitrile | Limited studies; potential in drug development | Larger ring may alter interaction dynamics |

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted the synthesis of various pyrrolidine derivatives that demonstrated significant antibacterial activity against resistant bacterial strains. These findings suggest that modifications to the pyrrolidine structure can enhance efficacy against specific targets .

- Cancer Cell Studies : Research involving pyrrolidine-containing compounds showed promising results in inducing apoptosis in hypopharyngeal tumor cells. The study emphasized the importance of three-dimensional molecular structures in improving interactions with cellular targets .

- Neuroprotective Effects : Investigations into cholinesterase inhibitors revealed that compounds similar to 3-(Pyrrolidin-1-ylmethyl)benzonitrile could effectively inhibit AChE and BuChE, suggesting their potential use in treating Alzheimer's disease through improved cholinergic function .

属性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVUHDFNXPJROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。